molecular formula C23H23N5O5S2 B3005290 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate CAS No. 1351647-58-9

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate

Cat. No.: B3005290
CAS No.: 1351647-58-9
M. Wt: 513.59
InChI Key: AIBNNOVLGIEEDD-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate is a useful research compound. Its molecular formula is C23H23N5O5S2 and its molecular weight is 513.59. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS2.C2H2O4/c27-20(14-28-21-24-17-7-3-4-8-18(17)29-21)26-11-9-25(10-12-26)13-19-22-15-5-1-2-6-16(15)23-19;3-1(4)2(5)6/h1-8H,9-14H2,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBNNOVLGIEEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CSC4=NC5=CC=CC=C5S4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • Benzimidazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.
  • Piperazine ring : Enhances solubility and bioavailability.
  • Thiazole group : Associated with various pharmacological activities, including anticonvulsant and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

  • The benzimidazole moiety can bind to DNA and proteins, potentially disrupting their functions, which is crucial for its anticancer activity.
  • The piperazine ring facilitates cell membrane penetration, enhancing the compound's efficacy.
  • The thiazole group contributes to the overall pharmacological profile by interacting with specific receptors or enzymes involved in disease processes.

Anticancer Activity

Research has indicated that compounds containing benzimidazole and thiazole moieties exhibit significant anticancer properties. For instance:

  • A study demonstrated that benzimidazole derivatives showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .

Anticonvulsant Activity

Compounds with thiazole structures have been reported to possess anticonvulsant properties. For example:

  • A thiazole derivative displayed a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating potential therapeutic applications in epilepsy .

Antimicrobial Activity

The benzimidazole framework has been linked to antimicrobial effects:

  • Several studies have shown that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens, making them potential candidates for antibiotic development .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies have shown that benzimidazole-thiazole hybrids exhibit potent cytotoxicity against cancer cell lines, with IC50 values often lower than those of standard chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) :
    • Analysis of various analogs has revealed that modifications in the thiazole and piperazine rings significantly affect biological activity. For instance, the introduction of electron-donating groups on the phenyl ring enhances anticancer efficacy .
  • Pharmacokinetics and Bioavailability :
    • The presence of the piperazine moiety has been shown to improve the solubility and absorption characteristics of the compound, which is critical for achieving therapeutic concentrations in vivo.

Data Tables

Activity TypeCompound ExampleIC50/ED50 ValuesReference
AnticancerBenzimidazole Derivative< 10 µM
AnticonvulsantThiazole DerivativeED50 = 18.4 mg/kg
AntimicrobialBenzimidazole AnalogVaries by pathogen

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate exhibit interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological disorders such as schizophrenia and depression.

Case Study: Dopamine Receptor Interaction
A study published in the Journal of Medicinal Chemistry highlighted the compound's affinity for dopamine receptors, demonstrating its potential as an antipsychotic agent . The findings suggest that modifications to the piperazine moiety can enhance receptor binding and therapeutic efficacy.

Anticancer Activity

The benzo[d]thiazole moiety is known for its anticancer properties. Compounds incorporating this structure have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A notable study reported a significant reduction in cell viability at micromolar concentrations, indicating a strong potential for further development as an anticancer drug .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of the benzoimidazole core with a piperazine derivative via reductive amination or nucleophilic substitution. For example, describes using DIPEA in dichloromethane (DCM) to facilitate amide bond formation .
  • Step 2 : Introduction of the benzothiazole-thioether moiety via thiol-alkylation or nucleophilic displacement (e.g., using potassium carbonate in DMF) .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) is employed .
  • Characterization : ¹H/¹³C NMR (e.g., δ 12.78 ppm for imidazole NH in DMSO-d₆) and ESI-MS (e.g., [M+H]⁺ at m/z 558) confirm structure and purity .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), piperazine methylene (δ 2.5–3.5 ppm), and carbonyl carbons (δ ~160 ppm) .
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks and fragmentation patterns (e.g., loss of oxalate counterion) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 58.19%, H: 4.93%, N: 22.58%) .

Q. How are preliminary biological activities assessed for this compound?

  • In vitro assays : Screen against target receptors (e.g., histamine H₁/H₄ receptors) using cell-based cAMP or calcium flux assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to quantify potency .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzothiazole-thioether coupling step?

  • Catalyst screening : Use Pd/C or copper(I) iodide to accelerate thiol-aryl coupling .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic thiols .
  • Temperature control : Heating to 80–100°C enhances reaction kinetics but may require inert atmospheres to prevent oxidation .

Q. What computational methods predict the compound’s drug-likeness and target interactions?

  • Lipinski’s Rule : Assess molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors. shows compliance for most derivatives except those with bulky substituents (e.g., 4e, 4l) .
  • Molecular docking : Use AutoDock Vina to model binding to histamine receptors, focusing on piperazine and benzothiazole interactions .
  • ADMET prediction : SwissADME estimates oral bioavailability (TPSA <140 Ų) and cytochrome P450 interactions .

Q. How can contradictory biological data (e.g., variable IC₅₀ values) be resolved?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., oxalate cleavage) .
  • Structural analogs : Compare with derivatives lacking the benzothiazole group to isolate pharmacophores .

Q. What strategies improve selectivity for dual H₁/H₄ receptor targeting?

  • SAR studies : Modify the piperazine linker length (e.g., ethyl vs. propyl chains) to alter receptor binding kinetics .
  • Substituent effects : Electron-donating groups (e.g., -OCH₃) on the benzothiazole enhance H₄ affinity .
  • Functional assays : Measure Gi vs. Gq protein coupling in transfected HEK293 cells to assess signaling bias .

Safety and Methodological Considerations

Q. What safety protocols are essential during synthesis?

  • Hazard mitigation : Use fume hoods for volatile solvents (DCM, DMF) and avoid skin contact with hydrazine derivatives .
  • Waste disposal : Neutralize acidic/byproduct streams (e.g., oxalic acid) before disposal .
  • PPE : Wear nitrile gloves, lab coats, and goggles during handling .

Q. How can stability issues (e.g., oxalate hydrolysis) be addressed in formulation?

  • pH optimization : Buffer solutions (pH 4–6) prevent premature cleavage of the oxalate salt .
  • Lyophilization : Improve shelf life by storing as a lyophilized powder at -20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.